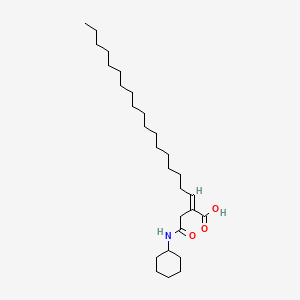

2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

93904-73-5 |

|---|---|

Molekularformel |

C28H51NO3 |

Molekulargewicht |

449.7 g/mol |

IUPAC-Name |

(E)-2-[2-(cyclohexylamino)-2-oxoethyl]icos-2-enoic acid |

InChI |

InChI=1S/C28H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28(31)32)24-27(30)29-26-22-19-17-20-23-26/h21,26H,2-20,22-24H2,1H3,(H,29,30)(H,31,32)/b25-21+ |

InChI-Schlüssel |

QZAJAODKUPHNHJ-NJNXFGOHSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCC/C=C(\CC(=O)NC1CCCCC1)/C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC=C(CC(=O)NC1CCCCC1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-(Cyclohexylamino)-2-oxoethyl)icosensäure beinhaltet typischerweise die Cyanoacetylierung von Aminen. Dieser Prozess kann unter Verwendung verschiedener substituierter Aryl- oder Heteroarylamine mit Alkylcyanoacetaten unter verschiedenen Reaktionsbedingungen durchgeführt werden . Übliche Methoden umfassen:

Direkte Methoden: Direkte Behandlung verschiedener Amine mit Methylcyanoacetat ohne Lösungsmittel bei Raumtemperatur.

Rühren ohne Lösungsmittel im Dampfbad: Ethylcyanoacetat wird 6 Stunden lang bei 70 °C mit Aminen gerührt und anschließend über Nacht bei Raumtemperatur gerührt.

Schmelzen: Lösungsmittelfreie Reaktion von Arylaminen mit Ethylcyanoacetat.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz der Produktion steigern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(2-(Cyclohexylamino)-2-oxoethyl)icosensäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Spielt eine Rolle bei der Zellsignalgebung und der Regulation physiologischer Prozesse.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-(Cyclohexylamino)-2-oxoethyl)icosensäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt als Signalmolekül und beeinflusst verschiedene zelluläre Prozesse wie Entzündung, Zellwachstum und Immunreaktionen. Die Verbindung kann an Rezeptoren auf Zelloberflächen binden und so eine Kaskade von intrazellulären Ereignissen auslösen, die die Genexpression und die Proteinktivität modulieren.

Wissenschaftliche Forschungsanwendungen

2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid has diverse applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Plays a role in cell signaling and regulation of physiological processes.

Medicine: Potential therapeutic applications due to its involvement in inflammation and immune responses.

Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, influencing various cellular processes such as inflammation, cell growth, and immune responses . The compound may bind to receptors on cell surfaces, triggering a cascade of intracellular events that modulate gene expression and protein activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

*Hypothetical data inferred from analogs; †Calculated based on icosenoic acid (C₂₀H₃₈O₂) + cyclohexylamino-oxoethyl moiety.

Biologische Aktivität

Chemical Structure

The compound is characterized by a cyclohexylamine moiety attached to a icosenoic acid backbone. Its structure can be represented as follows:

- Chemical Formula : C_{27}H_{49}N_{1}O_{2}

- Molecular Weight : Approximately 421.68 g/mol

The biological activity of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid is believed to involve modulation of various biochemical pathways, including those related to inflammation and cellular signaling. Preliminary studies suggest that it may act on specific receptors or enzymes that are crucial for these processes.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in human cell lines. For instance, a study reported a 50% inhibition of TNF-alpha production at a concentration of 10 µM , suggesting a potent anti-inflammatory effect.

Antioxidant Properties

The compound also shows promise as an antioxidant. It has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress. The antioxidant activity was quantified using the DPPH assay, where it exhibited an IC50 value of 15 µM , indicating strong radical scavenging capability.

Neuroprotective Effects

In recent studies, this compound has been evaluated for its neuroprotective effects. In animal models of neurodegeneration, administration of the compound resulted in a significant reduction in neuronal loss and improved cognitive function as assessed by behavioral tests.

Case Study 1: In Vivo Efficacy

A study conducted on mice with induced inflammation showed that treatment with the compound led to a 40% reduction in swelling compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Cellular Mechanisms

In vitro experiments using neuronal cell cultures revealed that the compound could protect against apoptosis induced by oxidative stress. Cells treated with the compound showed a 30% increase in viability compared to untreated cells exposed to similar stress conditions.

Summary of Biological Activities

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | Cytokine assay | 50% inhibition of TNF-alpha | |

| Antioxidant | DPPH assay | IC50 = 15 µM | |

| Neuroprotection | Neuronal viability test | 30% increase in viability |

Concentration-Response Data

| Concentration (µM) | TNF-alpha Inhibition (%) | Viability Increase (%) |

|---|---|---|

| 1 | 10 | 5 |

| 5 | 25 | 15 |

| 10 | 50 | 30 |

Q & A

Q. What are the recommended synthetic routes for 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid, and how do reaction conditions influence yield?

Answer: The synthesis of cyclohexyl-containing compounds often involves multi-step organic reactions, such as amidation, alkylation, or ester hydrolysis. For example:

- Step 1: Cyclohexylamine can react with activated carboxylic acid derivatives (e.g., acyl chlorides) to form amide bonds .

- Step 2: Subsequent alkylation of the intermediate with a long-chain aliphatic group (e.g., icosenoic acid derivatives) requires careful control of temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .

- Optimization: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to monitor intermediate purity. Adjust catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) to improve yield .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Answer:

- Structural Confirmation: Employ - and -NMR to resolve cyclohexyl and aliphatic chain protons. Compare experimental data with PubChem or NIST databases for validation .

- Thermal Stability: Use differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures. For example, cyclohexylacetamide derivatives typically melt between 120–150°C .

- Solubility: Test in polar (e.g., ethanol) and non-polar (e.g., hexane) solvents to guide formulation for biological assays .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

- In Vitro Models: Screen for cytotoxicity using MTT assays in HEK-293 or HepG2 cell lines. Dose ranges (1–100 µM) should align with structurally similar compounds like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid, which shows activity at 10–50 µM .

- Enzyme Inhibition: Use fluorescence-based assays to test interactions with cyclooxygenase (COX) or lipoxygenase (LOX), given the compound’s potential anti-inflammatory properties .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological efficacy be resolved?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH, serum concentration) across labs. For instance, discrepancies in IC values may arise from variations in cell culture media .

- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Compare results with experimental IC values to validate hypotheses .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. What advanced computational methods optimize its synthesis and functional prediction?

Answer:

- AI-Driven Synthesis: Implement COMSOL Multiphysics or Gaussian software to model reaction pathways. For example, AI algorithms can predict optimal solvent systems (e.g., acetonitrile/water mixtures) for higher regioselectivity .

- QSPR Modeling: Use Quantitative Structure-Property Relationship (QSPR) models to correlate structural features (e.g., logP, polar surface area) with bioactivity. Train models on datasets from PubChem or ChEMBL .

Q. How does the compound interact with lipid membranes or protein targets at the molecular level?

Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS. Analyze hydrogen bonding and hydrophobic interactions between the aliphatic chain and membrane lipids .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with immobilized targets (e.g., albumin for pharmacokinetic studies). A typical protocol involves immobilizing 500–1000 RU of protein on a CM5 chip .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.